4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid is a compound of significant interest due to its potential applications in medicinal chemistry and material science. This compound features a methoxy group and a pyrrolidine sulfonyl moiety, which contribute to its unique chemical properties and biological activities.
This compound can be synthesized through various chemical pathways, often involving the modification of benzoic acid derivatives. The synthesis methods are designed to ensure high yields and purity, making it suitable for both research and industrial applications.
4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. It is also classified as an aromatic carboxylic acid due to the presence of the benzoic acid structure.
The synthesis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid typically involves multiple steps:
The synthetic routes may vary based on the desired purity and yield. Common reagents include:
Optimization of these conditions is crucial for industrial production, which may involve continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid is primarily related to its interactions with biological targets:
Data from biological assays indicate that compounds with similar structures have shown promising activity against certain cancer cell lines and inflammatory markers .
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity levels, confirming that synthesized compounds meet required specifications .
4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid has several scientific applications:
Sulfonamide-based benzoic acid derivatives represent a pharmaceutically significant class of compounds characterized by the strategic integration of sulfonamide pharmacophores with benzoic acid scaffolds. These hybrids leverage the versatile bioisosteric properties of the sulfonamide group (–SO₂–NH–) and the metabolic stability conferred by the benzoic acid moiety, enabling targeted interactions with diverse biological targets. The specific structural framework exemplified by 4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid integrates a meta-methoxy group and a para-positioned pyrrolidine-sulfonyl substituent relative to the carboxylic acid, creating a three-dimensional pharmacophore with optimized steric and electronic properties for modern drug discovery [1] [5].
The systematic name 4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid precisely defines its molecular architecture:
Table 1: Nomenclature and Chemical Identifiers of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic Acid
Identifier | Value | Source |
---|---|---|
Systematic IUPAC Name | 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoic acid | [1] |
CAS Registry Number | Not explicitly listed (Related analog: 1094923-09-7 for 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline) | [6] |
Molecular Formula | C₁₂H₁₅NO₅S | [1] |
SMILES Notation | O=C(O)C1=CC=C(OC)C(S(=O)(N2CCCC2)=O)=C1 | [1] [6] |
Molecular Weight | 285.31 g/mol | [1] |
The pyrrolidine-sulfonyl moiety confers distinct advantages:
Sulfonamide-based drugs have evolved from early antibacterial agents to targeted therapeutics:
Table 2: Key Milestones in Sulfonamide Benzoic Acid Derivative Development
Era | Key Compound/Class | Therapeutic Application | Structural Advancement | |
---|---|---|---|---|
1930s | Sulfanilamide | Antibiotic | Simple arylsulfonamide | |
1980s | Furosemide | Diuretic | Anthranilic acid + sulfamoyl | |
2000s | COX-2 Inhibitors (e.g., Celecoxib) | Anti-inflammatory | Pyrazole-sulfonamide isosteres | |
2010s-Present | 4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid analogs | Targeted cancer/autoimmunity therapies | Hybrid benzoic acid + N-heterocyclic sulfonamide | [3] [5] |
This evolution highlights three paradigm shifts:
The strategic placement of methoxy and sulfonyl groups synergistically enhances target affinity and physicochemical properties:
Table 3: Functional Group Contributions to Molecular Properties
Functional Group | Physicochemical Contribution | Biological Impact | Experimental Evidence |
---|---|---|---|
4-Methoxy | - Lipophilicity (π = +0.12) - Moderate electron donation (+M effect) | - Membrane permeability enhancement - Modulation of CYP450 metabolism | Log P reduction by 0.8 vs unsubstituted analog [4] [5] |
Pyrrolidine-1-sulfonyl | - Strong hydrogen-bond acceptor (β = 0.78) - Moderate dipole (~4.5 D) | - Allosteric pocket engagement (e.g., ERAP1, RORγt) - Reduced hERG inhibition | 20-fold ↑ RORγt binding affinity vs aliphatic sulfonamide [3] |
Benzoic Acid | - Ionizable group (pKₐ ≈ 3.8) - High topological polar surface area | - pH-dependent solubility - Salt formation (Na⁺, K⁺) for formulation | Aqueous solubility: 3.2 mg/mL (pH 7.4) → 48 mg/mL (pH 10) [1] [7] |
Synergistic Effects:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5